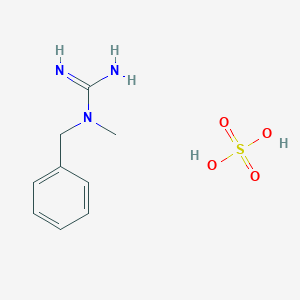![molecular formula C16H17N3O3S B6015228 5-AMINO-1,3-DIMETHYL-6-[(4-METHYLPHENYL)SULFONYL]-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE](/img/structure/B6015228.png)
5-AMINO-1,3-DIMETHYL-6-[(4-METHYLPHENYL)SULFONYL]-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes an amino group, two methyl groups, and a sulfonyl group attached to a benzimidazole core. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one typically involves multi-step reactions. One common method includes the cyclization of o-phenylenediamine derivatives with appropriate sulfonyl chlorides under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the reagents used.
Scientific Research Applications
5-Amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5-amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethyl-1H-benzo[d]imidazol-2-one: Lacks the sulfonyl group, resulting in different chemical properties and biological activities.
6-[(4-Methylphenyl)sulfonyl]-1,3-dimethyl-1H-benzo[d]imidazol-2-one:
Uniqueness
The presence of both the amino and sulfonyl groups in 5-amino-1,3-dimethyl-6-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-1,3-benzimidazol-2-one makes it unique compared to other benzimidazole derivatives. These functional groups contribute to its distinct chemical reactivity and potential for diverse biological activities.
Properties
IUPAC Name |
5-amino-1,3-dimethyl-6-(4-methylphenyl)sulfonylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-10-4-6-11(7-5-10)23(21,22)15-9-14-13(8-12(15)17)18(2)16(20)19(14)3/h4-9H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCLQKDXSPSSII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=C2N)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[3-(4-methoxyphenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6015164.png)



![N-{(E)-[(2,4-dimethylphenyl)amino][(4-oxo-1,4,5,6,7,8-hexahydroquinazolin-2-yl)amino]methylidene}benzamide](/img/structure/B6015187.png)
![5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B6015195.png)
![(5-ETHYL-3-THIENYL){4-[HYDROXY(DIPHENYL)METHYL]PIPERIDINO}METHANONE](/img/structure/B6015200.png)
![2-[(4-benzylpiperazin-1-yl)methyl]-1-methylquinazolin-4-one;oxalic acid;hydrate](/img/structure/B6015204.png)

![4-butoxy-N-[(E)-(2-hydroxyphenyl)methylideneamino]benzamide](/img/structure/B6015226.png)

![2-(Morpholin-4-yl)-5-(pyridin-4-yl)pyrido[2,3-d]pyrimidin-4-ol](/img/structure/B6015236.png)

methanone](/img/structure/B6015246.png)
